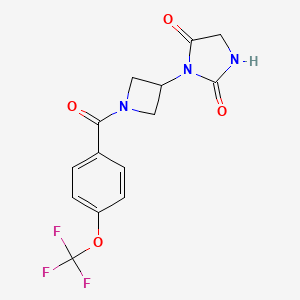

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O4/c15-14(16,17)24-10-3-1-8(2-4-10)12(22)19-6-9(7-19)20-11(21)5-18-13(20)23/h1-4,9H,5-7H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIJLLKIDAUFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, which are involved in various physiological processes.

Mode of Action

This compound acts as a dual inhibitor of sEH and FAAH. By inhibiting these enzymes, it interferes with the breakdown of certain fatty acids and lipids, leading to an increase in their levels. This can result in various changes in cellular signaling and function.

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. For instance, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects. By inhibiting sEH, the compound can increase EET levels, potentially leading to enhanced vasodilation and reduced inflammation.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable and to exhibit favorable pharmacokinetic profiles.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific physiological context. By increasing the levels of certain bioactive lipids, it could potentially exert anti-inflammatory effects, promote vasodilation, and influence other cellular processes.

Biologische Aktivität

The compound 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core structure that is integral to its biological activity. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic properties.

Enzyme Inhibition

Research indicates that compounds related to imidazolidine derivatives exhibit significant enzyme inhibitory activity. Specifically, 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has been investigated as a potential inhibitor of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Studies have shown that modifications at the benzoyl position can enhance inhibitory potency against FT, with some derivatives demonstrating IC50 values in the nanomolar range .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often indicate promising efficacy compared to standard chemotherapeutics like irinotecan .

Table 1: Antiproliferative Activity of Related Compounds

The mechanism by which 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to induce apoptosis through both extrinsic and intrinsic pathways, affecting cell cycle regulation and promoting cell death in malignant cells .

Case Studies

- In Vivo Antitumor Activity : In animal models, certain derivatives have shown significant antitumor activity when administered intraperitoneally. For example, one study reported a 85% reduction in tumor size in mice treated with a related compound at a dosage of 1.25 µM .

- Metabolic Effects : Some thiazolidine derivatives have been tested for their effects on metabolic disorders. They demonstrated the ability to enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management alongside their anticancer properties .

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The synthesis of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves multi-step reactions focusing on azetidine ring formation, benzoylation, and hydantoin (imidazolidine-2,4-dione) cyclization. Below are the critical reaction steps derived from analogous compounds in patents and peer-reviewed studies:

Azetidine Ring Formation

-

Cyclization Strategy : Azetidine rings (4-membered nitrogen heterocycles) are synthesized via intramolecular nucleophilic substitution. For example, a precursor like 3-aminopropanol can undergo cyclization with a leaving group (e.g., tosylate) under basic conditions .

-

Alternative Methods : Ring-closing metathesis or photochemical methods are also employed for strained azetidine systems .

Benzoylation of Azetidine

-

The azetidine nitrogen is acylated with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., triethylamine) :

-

Reaction Conditions : Typically conducted at 0–25°C with yields >80% .

Hydantoin (Imidazolidine-2,4-dione) Formation

-

Cyclization of Urea Derivatives : The hydantoin ring is formed via cyclization of a urea precursor with a carbonyl source (e.g., phosgene or triphosgene) :

-

Bucherer-Bergs Reaction : An alternative method involves ketones, ammonium carbonate, and sodium cyanide under aqueous conditions .

Coupling of Azetidine and Hydantoin Moieties

-

A nucleophilic substitution or Mitsunobu reaction links the azetidine and hydantoin. For example, an azetidine-3-ol reacts with a hydantoin-bearing leaving group (e.g., bromide) :

Hydantoin Ring Reactivity

-

Acid/Base Stability : The hydantoin ring is stable under mild acidic conditions but undergoes hydrolysis in strong acids (e.g., HCl, 6M) to yield urea derivatives .

-

Ring-Opening : Treatment with nucleophiles (e.g., amines) opens the ring, forming α-amino amides .

Azetidine Ring Reactivity

-

Ring-Opening : The azetidine ring is prone to acid-catalyzed ring-opening, producing γ-amino alcohols .

-

N-Functionalization : The nitrogen undergoes alkylation or acylation with electrophiles (e.g., alkyl halides, anhydrides) .

Trifluoromethoxy Group

-

Electrophilic Substitution : The electron-withdrawing CF₃O group directs electrophiles to the meta position of the benzene ring. Nitration or halogenation requires harsh conditions (HNO₃/H₂SO₄, 50°C) .

Synthetic Optimization and Challenges

| Reaction Step | Optimized Conditions | Yield | Key Challenges |

|---|---|---|---|

| Azetidine formation | TosCl, Et₃N, CH₂Cl₂, 0°C → 25°C | 75% | Ring strain leading to side products |

| Benzoylation | 4-(Trifluoromethoxy)benzoyl chloride, Et₃N, DCM | 82% | Competing O-acylation |

| Hydantoin cyclization | Triphosgene, pyridine, THF, reflux | 68% | Over-hydrolysis of urea intermediate |

| Coupling reaction | DIAD, PPh₃, THF, 60°C | 65% | Low solubility of hydantoin intermediates |

¹H NMR (400 MHz, CDCl₃)

-

Azetidine protons : δ 3.85–4.10 (m, 4H, azetidine CH₂)

-

Hydantoin NH : δ 8.25 (s, 1H, NH), 7.95 (s, 1H, NH)

-

Aromatic protons : δ 7.45 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H)

¹³C NMR (100 MHz, CDCl₃)

-

CF₃O group : δ 121.5 (q, J = 320 Hz, CF₃)

-

Hydantoin carbonyls : δ 172.3 (C=O), 168.9 (C=O)

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Comparable Compounds

*Calculated based on molecular formula (C₁₅H₁₂F₃N₃O₄).

Key Observations:

Core Heterocycle Modifications: The target compound’s imidazolidine-2,4-dione core differs from 3f (imidazolidine-2,4,5-trione), which has an additional oxo group.

Substituent Effects: Trifluoromethoxy (–OCF₃) vs. Fluorophenyl vs. Benzothiazole: Fluorine substitution (e.g., 18b) enhances metabolic stability, while benzothiazole moieties (e.g., 3f) may confer π-stacking interactions in receptor binding .

Azetidine vs. Piperazine Linkers: Compared to phenylpiperazine-hydantoin derivatives (e.g., compounds 4 and 5 in ), the azetidine ring in the target compound reduces ring size (4-membered vs.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione?

Methodological Answer:

Key considerations include:

- Reagent Selection : Use sodium hypochlorite as a green oxidant for oxidative ring closure, which improves reaction efficiency and reduces toxicity (73% yield in analogous triazolopyridine synthesis) .

- Solvent and Temperature : Ethanol as a solvent at room temperature minimizes side reactions, as demonstrated in oxidative cyclization protocols .

- Purification : Column chromatography or alumina plug filtration ensures high purity, critical for reproducibility .

- Condition Screening : Vary reaction time, catalyst loading, and stoichiometry (e.g., adjust molar ratios of oxocompounds and thiosemicarbazides in analogous thiazolidinone syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.